N'-hydroxypyridine-2-carbohydrazide
Description
N'-Hydroxypyridine-2-carbohydrazide is a heterocyclic compound featuring a pyridine ring substituted at position 2 with a carbohydrazide group (-CONHNH₂) and an N'-hydroxyl (-OH) modification. This structure confers unique reactivity and coordination properties, making it relevant in medicinal chemistry (e.g., as a ligand for metal complexes) and organic synthesis. Its hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and biological interactions .
Properties
CAS No. |
125309-40-2 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.141 |
IUPAC Name |
N/'-hydroxypyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H7N3O2/c10-6(8-9-11)5-3-1-2-4-7-5/h1-4,9,11H,(H,8,10) |
InChI Key |
HRCOUUIIRDORPU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NNO |
Synonyms |
2-Pyridinecarboxylicacid,2-hydroxyhydrazide(9CI) |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination for Hydroxyl Group Introduction
The fluorination of pyridinecarboxylic acids using diluted fluorine gas (F₂) in alkaline aqueous media represents a direct route to introduce hydroxyl groups at the pyridine ring's ortho position relative to the carboxylic acid moiety. For instance, picolinic acid (pyridine-2-carboxylic acid) undergoes fluorination in water containing potassium hydroxide (KOH) at 0°C, yielding 5-hydroxypicolinic acid (2-hydroxypyridine-6-carboxylic acid) with a 51% yield after recrystallization. This method leverages fluorine's electrophilic character to substitute hydrogen atoms, forming hydroxyl groups without requiring protective groups.
The reaction mechanism involves in situ generation of hypofluorous acid (HOF), which facilitates electrophilic aromatic substitution. Critical parameters include:
-
Temperature : 0–30°C to minimize side reactions.
-
Solvent System : Water with miscible organic solvents (e.g., acetonitrile) enhances reagent solubility.
-
Substrate Positioning : Electron-withdrawing groups (e.g., carboxylic acids) direct hydroxylation to specific positions, ensuring regioselectivity.
Synthesis of 2-Hydroxypyridinecarboxylic Acid Intermediates
Fluorination of isonicotinic acid (pyridine-4-carboxylic acid) under similar conditions produces 2-hydroxyisonicotinic acid (2-hydroxypyridine-4-carboxylic acid) in 63.5% yield. This intermediate is pivotal for subsequent hydrazide formation. The process is scalable and avoids toxic byproducts, aligning with green chemistry principles.
Hydrazinolysis of Pyridinecarboxylic Acid Esters
Ester-to-Carbohydrazide Conversion
The reaction of pyridinecarboxylic acid esters with hydrazine hydrate under reflux conditions is a widely adopted method for carbohydrazide synthesis. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with hydrazine hydrate in ethanol to form 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide in 90% yield. Adapting this approach to pyridine systems, methyl pyridine-2-carboxylate undergoes hydrazinolysis to yield pyridine-2-carbohydrazide , which can be further hydroxylated at the hydrazide nitrogen.
Critical Reaction Parameters:
N'-Hydroxylation Strategies
Introducing the N'-hydroxy group requires post-synthetic modification of the carbohydrazide. While direct methods using N-hydroxyhydrazine are theoretically viable, practical synthesis often employs oxidizing agents:
-
Hydrogen Peroxide (H₂O₂) : Mild oxidation of pyridine-2-carbohydrazide in acidic or neutral media.
-
Metalloporphyrin Catalysts : Enhance selectivity for N-hydroxylation without ring oxidation.
N-Oxide Intermediate Routes
Catalytic Oxidation of 2-Chloropyridine
The Chinese patent CN102001995A discloses a one-pot synthesis of 2-hydroxypyridine-N-oxide via hydrogen peroxide (30%) oxidation of 2-chloropyridine under catalytic conditions. The N-oxide intermediate is subsequently hydrolyzed in alkaline media to yield 2-hydroxypyridine , which can be carboxylated and converted to the carbohydrazide.
Advantages of This Route:
Functionalization of N-Oxides
N-Oxides serve as versatile intermediates for further derivatization. For instance, 2-hydroxypyridine-N-oxide reacts with acetic anhydride to form 2-acetoxypyridine , which undergoes hydrolysis to 2-hydroxypyridine . Coupling this with pyridine-2-carbonyl chloride and hydrazine derivatives enables N'-hydroxypyridine-2-carbohydrazide synthesis.
Comparative Analysis of Synthetic Routes
Applications and Derivative Synthesis
This compound serves as a precursor for:
-
Herbicides : Functionalization with trifluoromethyl groups yields compounds like 5-trifluoromethyl-2-pyridinone , a potent herbicide.
-
Antimicrobial Agents : Metallation with copper or silver enhances bioactivity against pathogens.
-
Coordination Complexes : The carbohydrazide moiety chelates metal ions, enabling catalytic applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert N’-hydroxypicolinohydrazide to its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products can have distinct chemical and physical properties, making them useful in different applications.
Scientific Research Applications
N’-hydroxypicolinohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: N’-hydroxypicolinohydrazide is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-hydroxypicolinohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their impacts:
Key Observations :
- The hydroxyl group in N'-hydroxypyridine-2-carbohydrazide enhances polarity compared to non-hydroxylated analogs like N'-(pyridin-2-yl)pyridine-2-carbohydrazide, affecting solubility and pharmacokinetics .
- Electron-withdrawing substituents (e.g., nitro in ) increase acidity of the hydrazide NH proton, facilitating metal coordination.
Comparative Challenges :
Spectroscopic and Physical Properties
Table: Spectral and Physical Data
Q & A
Q. What are the standard synthetic routes for N'-hydroxypyridine-2-carbohydrazide, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves condensation of pyridine-2-carboxylic acid hydrazide with hydroxylamine derivatives under acidic or basic conditions. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Reactions often proceed at reflux (80–120°C) to accelerate imine bond formation .
- Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) improve hydrazone formation efficiency .
Example protocol: Combine pyridine-2-carboxylic acid hydrazide (1 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol, reflux for 6–8 hours, and isolate via vacuum filtration .
Q. Which analytical techniques are essential for characterizing this compound purity and structure?
- Methodological Answer :
- HPLC : Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments .
- FT-IR : Identifies functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves regiochemistry; pyridine protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .
Q. What in vitro assays are commonly used to evaluate the biological activity of pyridine-carbohydrazide derivatives?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution (MIC/MBC determination) against S. aureus and E. coli .
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ calculation) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) .
Advanced Research Questions
Q. How can conflicting reports on the antimicrobial efficacy of this compound derivatives be resolved?
- Methodological Answer :
- Standardized Protocols : Use CLSI/M07-A11 guidelines for MIC testing to minimize variability .
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring enhance activity ).
- Synergy Studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating effects .
Q. What strategies optimize the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1236262-90-0, a related compound) .
- Prodrug Design : Esterification of the hydrazide group enhances membrane permeability .
- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles sustains release .
Q. How do computational methods (e.g., DFT, molecular docking) inform the design of pyridine-carbohydrazide derivatives?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
- Docking Studies : Target enzymes (e.g., E. coli DNA gyrase) to prioritize substituents with high binding affinity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
